CB1R Allosteric modulator 1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H24ClN3O |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(3-piperidin-1-ylphenyl)phenyl]urea |
InChI |
InChI=1S/C24H24ClN3O/c25-20-10-12-21(13-11-20)26-24(29)27-22-8-4-6-18(16-22)19-7-5-9-23(17-19)28-14-2-1-3-15-28/h4-13,16-17H,1-3,14-15H2,(H2,26,27,29) |
InChI Key |
IHEWBSPQLGLBRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Molecular and Structural Characterization of Cb1r Allosteric Modulators
Identification of Allosteric Binding Sites on CB1R
The discovery of allosteric binding sites on the CB1 receptor has opened up new possibilities for drug development. These sites, topographically distinct from the orthosteric site where endogenous ligands bind, offer a more nuanced approach to modulating receptor function. nih.govmdpi.com
Extracellular Allosteric Sites
Research has identified allosteric binding sites located on the extracellular surface of the CB1R. One such site is situated at the extracellular ends of transmembrane helices (TMH) 2 and 3, just beneath the first extracellular loop (ECL1). nih.gov For instance, the positive allosteric modulator (PAM) GAT229 is believed to bind to this region. nih.govyoutube.com Another significant extracellular region is the second extracellular loop (ECL2), which plays a crucial role in ligand binding and allosteric communication within the receptor. nih.gov Mutagenesis studies have highlighted the importance of specific residues within ECL2, such as F268 and P269, for the binding of allosteric modulators like GAT100. nih.gov
Transmembrane Allosteric Sites and Lipid Interactions
Beyond the extracellular domains, allosteric binding sites have been discovered within the transmembrane region of the CB1R. A notable example is the lipid-facing extrahelical site near the inner leaflet of the membrane, located between TMH1, 2, and 4. This site is where the negative allosteric modulator (NAM) ORG27569 binds. nih.govacs.org Interestingly, this allosteric pocket overlaps with a conserved cholesterol-binding site found in many GPCRs. nih.govacs.org
Molecular dynamics simulations have revealed that membrane lipids are not just a passive environment but an integral part of this transmembrane allosteric site. nih.govacs.orgacs.orgnih.gov Lipids can directly interact with allosteric modulators, and the functional groups of these modulators that primarily interact with lipids can influence their binding affinity and cooperativity. nih.govacs.orgnih.gov For some modulators, a significant portion of the bound ligand remains exposed to the membrane lipids. nih.govacs.orgnih.gov This highlights the importance of considering the lipid bilayer in computational and experimental studies of CB1R allosteric modulation.
Furthermore, some allosteric modulators, like GAT228, are proposed to bind to an intracellular exosite involving TMH1, 2, and 4. nih.govacs.org This site is also in a region known to accommodate cholesterol in other GPCRs. nih.gov
N-Terminal Domain Involvement in Allosteric Modulation
The N-terminal domain of the CB1R, one of the longest among class A GPCRs, is also implicated in allosteric modulation. mdpi.comnih.govnih.gov Mutagenesis studies suggest that residues within the N-terminus are involved in the binding of allosteric modulators like cannabidiol (B1668261) (CBD). mdpi.comnih.govnih.gov Modeling studies have shown that the complete N-terminal domain is crucial for the stable binding of CBD in its allosteric site, which is positioned between the extracellular ends of TM1 and TM2. mdpi.comnih.govdntb.gov.ua The interaction between the N-terminus and other parts of the receptor, such as the extracellular loops, appears to be a key factor in the allosteric modulation of CB1R. nih.gov
Computational Modeling Approaches for CB1R Allosteric Modulator Interactions
Computational modeling has become an indispensable tool for elucidating the complex interactions between allosteric modulators and the CB1R. These methods provide insights that are often difficult to obtain through experimental techniques alone.
Ligand Docking Studies
Ligand docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. This method has been instrumental in identifying potential allosteric binding sites on the CB1R. For example, docking studies were used to map the allosteric binding sites for CBD, suggesting its interaction with a site between the extracellular ends of TM1 and TM2. mdpi.comnih.gov Similarly, docking has been employed to identify key residues within putative allosteric binding sites for mutagenesis studies. mdpi.com By virtually screening libraries of compounds, docking can also aid in the discovery of new allosteric modulators.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the receptor-ligand complex, allowing researchers to study the conformational changes and interactions over time. frontiersin.orgmdpi.com MD simulations have been crucial in understanding the role of membrane lipids in the binding of allosteric modulators to transmembrane sites. nih.govacs.orgacs.orgnih.gov These simulations have shown that lipids can directly participate in the binding event and influence the modulator's effect. nih.govacs.orgnih.gov
Furthermore, MD simulations have been used to investigate the allosteric communication networks within the CB1R. By comparing the residue-residue interaction patterns in the presence and absence of an allosteric modulator, researchers can identify the pathways through which the modulator exerts its effect on the orthosteric site and receptor signaling. mdpi.comnih.govresearchgate.net For instance, simulations have revealed how the binding of ZCZ011, a positive allosteric modulator, promotes a rearrangement of TM2 that is critical for receptor activation. researchgate.net Enhanced sampling techniques, such as replica exchange molecular dynamics, have been used to model the flexible N-terminal domain of the CB1R, providing a more accurate template for studying allosteric modulator binding. mdpi.comnih.govnih.gov
Homology Modeling and Receptor Conformation Analysis
Homology modeling has been instrumental in elucidating the structural intricacies of the Cannabinoid Receptor 1 (CB1R) and understanding its interaction with allosteric modulators. Given that allosteric binding sites are often located in flexible and less conserved regions of G protein-coupled receptors (GPCRs), such as the N-terminus, computational modeling provides crucial insights where experimental structures may be lacking. nih.gov For instance, homology models of the CB1R transmembrane domain have been successfully used to account for the binding of both allosteric agonists and antagonists, suggesting a common binding site and paving the way for the design of more specific modulators. sigmaaldrich.com
Receptor conformation analysis, often coupled with molecular dynamics simulations, reveals the dynamic nature of CB1R upon ligand binding. The binding of an allosteric modulator can induce distinct conformational changes in the receptor. nih.gov For example, the allosteric modulator Org27569 is thought to modulate receptor activity by inducing conformational changes that sterically hinder the movements of extracellular loops and transmembrane helix 6 (TMH6), which are critical for receptor activation. nih.gov The crystal structure of CB1R complexed with the orthosteric agonist CP55940 and the negative allosteric modulator (NAM) ORG27569 captured an intermediate state of the receptor. osti.gov This structure revealed that ORG27569 binds to an extrahelical site within the inner leaflet of the membrane, a region that overlaps with a conserved cholesterol interaction site in many GPCRs. osti.gov This binding event stabilizes an inactive-like conformation of the intracellular region, even as the orthosteric pocket contracts to accommodate the agonist. osti.govacs.org
Furthermore, computational studies have explored other potential allosteric binding sites. Predictions for ORG27569 and cannabidiol (CBD) have pointed towards a site near transmembrane helices TMH2, TMH6, TMH7, and helix 8. digitellinc.com Molecular dynamics simulations suggest that this intracellular allosteric site is a likely binding location for CBD, inducing structural changes consistent with its NAM activity. digitellinc.com These modeling efforts, combined with experimental data, are progressively painting a more detailed picture of the conformational landscape of CB1R and how allosteric modulators navigate it to exert their effects.
Structure-Activity Relationship (SAR) Studies of CB1R Allosteric Modulators
Chemical Scaffolds and Pharmacophoric Features Associated with Allosteric Activity
The exploration of structure-activity relationships (SAR) has been pivotal in identifying and optimizing various chemical scaffolds that exhibit allosteric modulation of the CB1 receptor. Several distinct structural classes of CB1R allosteric modulators have been identified. nih.govnih.gov
Indole (B1671886) Derivatives: The discovery of indole-2-carboxamides, such as Org27569, marked the first evidence of an allosteric binding site on CB1R. nih.gov SAR studies on this scaffold have revealed several key features. The carboxamide group is crucial for activity. nih.gov A short-chain alkyl group at the C3 position and an electron-withdrawing group at the C5 position of the indole ring are also important. nih.gov An ethylene (B1197577) linker between the amide and an aminophenyl group, with a dimethylamino substituent, has been shown to be favorable. nih.gov The 2-phenylindole (B188600) scaffold, found in compounds like ZCZ011 and GAT211, represents another important class of indole-based allosteric modulators. nih.gov
Urea Derivatives: Diarylureas, exemplified by PSNCBAM-1, constitute another significant class of CB1R allosteric modulators. nih.govnih.gov SAR studies on PSNCBAM-1 have demonstrated the importance of specific substitutions. acs.org For instance, replacing the pyridine (B92270) ring with a pyrimidine (B1678525) ring can retain positive modulation of agonist binding. nih.gov The substituent on the pyrimidinyl ring is critical, with a 1-pyrrolidinyl group being optimal. nih.gov Additionally, substituting the chloro group on the phenyl ring with a cyano group has been found to be favorable. nih.gov
Tropane Analogs: 3-phenyltropane analogs of cocaine have also been identified as negative allosteric modulators of CB1R. nih.gov
Endogenous and Miscellaneous Structures: Beyond synthetic compounds, endogenous molecules like the arachidonic acid derivative lipoxin A4 and the steroid hormone pregnenolone (B344588) have been identified as allosteric modulators. nih.gov Other molecules, including the phytocannabinoid cannabidiol (CBD), the PPAR-α agonist fenofibrate, and polypeptides like pepcan-12, also exhibit allosteric effects on CB1R. nih.govresearchgate.net
Table 1: Key Chemical Scaffolds and Associated Pharmacophoric Features for CB1R Allosteric Modulators
| Chemical Scaffold | Key Pharmacophoric Features | Example Compounds | Reference |
|---|---|---|---|
| Indole-2-carboxamides | Carboxamide function, short alkyl group at C3, electron-withdrawing group at C5, ethylene linker to aminophenyl group. | Org27569, Org29647, Org27759 | nih.govnih.gov |
| 2-Phenylindoles | Chiral center, specific enantiomeric configurations for distinct activities. | ZCZ011, GAT211 | nih.gov |
| Diarylureas | Pyridine or pyrimidine ring, optimal substituent on the pyrimidinyl ring (e.g., 1-pyrrolidinyl), electron-withdrawing group on the phenyl ring (e.g., cyano). | PSNCBAM-1, 7d, 8d | nih.govacs.org |
| 3-Phenyltropanes | Tropane core with phenyl substitution. | RTI-371, JHW007 | nih.gov |
| Endogenous Ligands | Diverse structures including fatty acid derivatives and steroids. | Lipoxin A4, Pregnenolone | nih.gov |
Enantioselectivity in Allosteric Modulation
A significant finding in the study of CB1R allosteric modulators is the phenomenon of enantioselectivity, where the different enantiomers of a chiral modulator exhibit distinct pharmacological profiles. acs.orgnih.gov This highlights the stereospecific nature of the interaction between the modulator and its binding site on the receptor.
The racemic 2-phenylindole derivative, GAT211, provides a clear example of this. acs.orgnih.gov When resolved into its constituent enantiomers, GAT228 (the R-(+)-enantiomer) and GAT229 (the S-(−)-enantiomer), they display markedly different activities. acs.orgnih.gov
GAT228 (R)-(+)-enantiomer: This enantiomer primarily exhibits allosteric agonist activity, meaning it can activate the receptor on its own, in addition to being a positive allosteric modulator (PAM). acs.orgnih.gov
GAT229 (S)-(−)-enantiomer: In contrast, this enantiomer acts as a pure PAM, enhancing the effect of orthosteric agonists without having intrinsic agonist activity itself. acs.orgnih.gov
This enantiomer-selective modulation has been observed across various biological systems, including cell lines expressing human CB1R and in native tissues. acs.orgnih.gov The distinct pharmacology of these enantiomers suggests that they may bind to different allosteric sites or stabilize different receptor conformations. youtube.com Computational modeling studies have proposed that GAT228 binds to an intracellular exosite, which would permit it to function as both an agonist and a PAM. youtube.com Conversely, GAT229 is suggested to bind at the extracellular ends of transmembrane helices 2 and 3, a site that would primarily allow it to act as a PAM. youtube.com
This discovery of enantiomer-specific allosteric modulation underscores the importance of stereochemistry in drug design and provides a powerful tool for developing modulators with more precise and desired pharmacological effects. acs.orgnih.gov
Impact of Chemical Modifications on Allosteric Parameters (Affinity, Efficacy, Bias)
Chemical modifications to the core scaffolds of CB1R allosteric modulators have a profound impact on their affinity, efficacy, and signaling bias. nih.govpnas.org Structure-activity relationship (SAR) studies have systematically explored these modifications to fine-tune the pharmacological properties of these compounds.
For indole-2-carboxamide derivatives, modifications to the indole ring and the carboxamide substituent have been shown to alter activity. nih.gov Similarly, for diarylurea modulators like PSNCBAM-1, substitutions on the pyridine and chlorophenyl rings are critical. Replacing the chloro group with other electron-withdrawing groups can be tolerated, and modifications to the 2-aminopyridine (B139424) moiety are important for activity. acs.org
Recent research has focused on developing biased allosteric modulators that preferentially activate certain signaling pathways over others. For example, by modifying the 2-phenylindole scaffold, researchers have developed biased agonist-allosteric modulators (ago-BAMs). The introduction of a methyl group at a specific position in the 2-phenylindole scaffold of GAT211 led to the diastereomers (±)-9 and (±)-10, with (±)-9 showing greater potency and efficacy. acs.org The enantiomers of (±)-9, (−)-(S,R)-13 and (+)-(R,S)-14, exhibited biased signaling. (+)-(R,S)-14 was found to be a G protein-biased allosteric agonist, preferentially activating G protein signaling over β-arrestin recruitment. acs.org
Further studies on 2-phenylindole derivatives identified CB-05 as a potent G protein-biased allosteric modulator. pnas.org Modifications at what was termed "site 3" of the molecule were found to bias the receptor towards G-protein signaling. pnas.org Conversely, the loss of a methyl modification at "site 1" almost completely abolished β-arrestin2 recruitment, highlighting the role of specific chemical groups in determining signaling bias. pnas.org
Table 2: Impact of Chemical Modifications on Allosteric Parameters
| Compound/Analog Series | Modification | Impact on Affinity, Efficacy, or Bias | Reference |
|---|---|---|---|
| PSNCBAM-1 Analogs | Replacement of chloro group with other electron-withdrawing groups | Tolerated, maintains activity | acs.org |
| PSNCBAM-1 Analogs | Substitution at the 2-aminopyridine moiety | Important for activity | acs.org |
| GAT211 Analogs | Introduction of a methyl group at the α-position of the nitro group | Generated diastereomers with differing potency and efficacy. | acs.org |
| (+)-(R,S)-14 | Enantiomer of a GAT211 derivative | G protein-biased allosteric agonist | acs.org |
| 2-Phenylindole Derivatives (CB-05) | Modifications at "site 3" | Biased signaling towards G-protein activation | pnas.org |
| 2-Phenylindole Derivatives | Loss of methyl modification at "site 1" | Abolished β-arrestin2 recruitment | pnas.org |
Mutagenesis Studies to Elucidate Key Residues for Allosteric Binding and Function
Site-directed mutagenesis has been a crucial tool for identifying the specific amino acid residues within the CB1R that are critical for the binding and function of allosteric modulators. These studies, often guided by computational modeling, have pinpointed key interaction points in various proposed allosteric binding sites.
One of the well-characterized allosteric binding sites is located in an extrahelical region within the inner membrane leaflet, where the negative allosteric modulator (NAM) ORG27569 binds. nih.gov Mutagenesis studies have confirmed the importance of residues in the transmembrane helix (TMH) 3-6-7 region for its action. nih.gov
Another proposed allosteric site, identified through computational modeling and validated by mutagenesis, is located between TMH2, TMH6, TMH7, and helix 8. This site is thought to be a binding location for cannabidiol (CBD). Mutagenesis of residues within this pocket, such as Y1532.40, I1562.43, M3376.29, L3416.33, S4018.47, and D4038.49, has been shown to be critical for the negative allosteric modulation by CBD. digitellinc.comacs.org Specifically, mutations of S4018.47 and D4038.49 to alanine (B10760859) were found to augment the binding of a radiolabeled antagonist, indicating their key role in CBD's interaction. digitellinc.comacs.org
Furthermore, mutagenesis has revealed residues that are key to the biased signaling observed with some allosteric modulators. For instance, residue I2454.54 in the allosteric site has been identified as a critical determinant for the efficacy of Gi protein signaling induced by ago-BAMs like CB-02 and CB-05. pnas.org The rearrangement of TM2 and TM7, influenced by allosteric modulator binding, is considered vital for β-arrestin activation. pnas.org
Table 3: Key Residues in CB1R for Allosteric Modulation Identified by Mutagenesis
| Modulator(s) | Key Residue(s) | Location | Functional Role | Reference |
|---|---|---|---|---|
| ORG27569 | Residues in TMH3-6-7 region | Transmembrane domain | Negative allosteric modulation | nih.gov |
| CBD | Y1532.40, I1562.43, M3376.29, L3416.33, S4018.47, D4038.49 | Between TMH2, TMH6, TMH7, and helix 8 | Negative allosteric modulation | digitellinc.comacs.org |
| GAT228, GAT229, ZCZ011 | F1913.27, I1692.56 | ZCZ011 binding site | Allosteric agonism | nih.govmdpi.com |
| GAT229 | R220A3.56, L404A8.50 | Multiple sites | Positive allosteric modulation | nih.govmdpi.com |
| CB-02, CB-05 | I2454.54 | Allosteric site | Gi protein-biased efficacy | pnas.org |
Pharmacological Mechanisms of Action of Cb1r Allosteric Modulators
Modulation of Orthosteric Ligand Binding Affinity
Allosteric modulators can either increase or decrease the affinity and/or the maximum binding capacity (Bmax) of orthosteric ligands. This modulation is a key characteristic that defines them as either positive or negative allosteric modulators of binding.
Positive Allosteric Modulation of Binding
Positive allosteric modulators (PAMs) of CB1R enhance the binding of orthosteric agonists. This can manifest as an increase in the affinity (a decrease in the dissociation constant, Kd) or an increase in the number of available binding sites (Bmax) for the orthosteric ligand.
A notable example is the synthetic compound ZCZ011. In vitro studies using mouse brain membranes have demonstrated that ZCZ011 significantly and concentration-dependently increases the specific binding of the potent CB1R orthosteric agonist [³H]CP55,940. nih.gov Specifically, ZCZ011 was found to cause a significant increase in the Bmax for both [³H]CP55,940 and another agonist, [³H]WIN55212, without affecting their Kd values. nih.gov This suggests that ZCZ011 increases the number of receptors available for the agonist to bind to. nih.gov Similarly, the ago-PAMs GAT591 and GAT593 have been shown to enhance the binding of [³H]CP55,940 to the CB1R. frontiersin.org This enhancement of agonist binding is a hallmark of positive allosteric modulation and is believed to contribute to the therapeutic potential of these compounds by amplifying the effects of endogenous cannabinoids. nih.govnih.gov
| Allosteric Modulator | Orthosteric Ligand | Effect | Key Finding | Reference |
|---|---|---|---|---|
| ZCZ011 | [³H]CP55,940 | Increase in specific binding | Produced a concentration-dependent increase in binding with an Emax of 207%. | nih.gov |
| ZCZ011 | [³H]WIN55212 | Increase in specific binding | Produced a concentration-dependent increase in binding with an Emax of 225%. | nih.gov |
| ZCZ011 | [³H]CP55,940 & [³H]WIN55212 | Increase in Bmax | Significantly increased the maximal binding capacity with no effect on Kd. | nih.gov |
| GAT591 / GAT593 | [³H]CP55,940 | Enhancement of binding | Ability to enhance agonist binding confirmed their allosteric mechanism. | frontiersin.org |
Negative Allosteric Modulation of Binding
Negative allosteric modulators (NAMs) of CB1R can decrease the binding affinity and/or efficacy of orthosteric agonists. nih.gov The pharmacology of NAMs is particularly complex, as some compounds exhibit paradoxical effects.
For instance, Org27569 is a well-characterized allosteric modulator that has been shown to increase the binding affinity of the agonist [³H]CP55,940. nih.govwikipedia.orgresearchgate.net This effect, typically associated with PAMs, is contrasted by its functional antagonism, where it inhibits agonist-induced signaling. nih.govwikipedia.org This paradoxical profile suggests that Org27569 stabilizes a receptor conformation that has high affinity for agonists but is incapable of efficient G-protein coupling. nih.govnih.gov
In contrast, other compounds like Cannabidiol (B1668261) (CBD) behave as more conventional NAMs. CBD has been shown to be a non-competitive negative allosteric modulator of CB1R. nih.govnih.gov It reduces the efficacy and potency of agonists like Δ⁹-tetrahydrocannabinol (THC) and 2-AG. mdpi.com This NAM activity is thought to underlie some of CBD's therapeutic effects, by functionally antagonizing CB1R in the presence of agonists without binding to the orthosteric site itself. nih.govmdpi.com The endogenous steroid hormone pregnenolone (B344588) has also been identified as a biased allosteric antagonist of CB1R, inhibiting certain downstream signals without competing for orthosteric ligand binding. nih.govacs.org
| Allosteric Modulator | Orthosteric Ligand | Effect on Binding/Function | Key Finding | Reference |
|---|---|---|---|---|
| Org27569 | [³H]CP55,940 | Increases agonist binding affinity | Paradoxically enhances agonist binding while inhibiting its function. | nih.govwikipedia.org |
| Org27569 | [³H]SR141716A (Inverse Agonist) | Decreases inverse agonist binding affinity | Promotes a receptor conformation that prefers agonists over inverse agonists. | nih.gov |
| Cannabidiol (CBD) | THC & 2-AG | Reduces agonist efficacy and potency | Acts as a non-competitive NAM, reducing agonist-induced signaling. | nih.govnih.govmdpi.com |
| Pregnenolone | THC | Inhibits behavioral responses | Proposed to be a biased allosteric antagonist, selectively interfering with certain signaling pathways. | nih.govacs.org |
Modulation of CB1R Functional Efficacy
Beyond altering ligand binding, allosteric modulators profoundly impact the functional consequences of receptor activation. Their effects are often pathway-dependent, leading to the concepts of biased modulation and functional selectivity.
G Protein-Coupled Signaling Modulation (e.g., cAMP inhibition, GTPγS binding)
The canonical signaling pathway for CB1R involves coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.com Allosteric modulators can significantly alter this G protein-mediated signaling.
NAMs like Org27569 demonstrate clear antagonism of G protein coupling. In [³⁵S]GTPγS binding assays, which measure G protein activation, Org27569 progressively decreases the maximal effect (Emax) of the agonist CP55,940 in a concentration-dependent manner. nih.gov At a concentration of 1 μM, it completely inhibits CP55,940-stimulated [³⁵S]GTPγS binding, and at higher concentrations, it can even reduce basal signaling, acting as an inverse agonist. nih.govmedchemexpress.com This inhibitory effect extends to cAMP signaling, where Org27569 blocks agonist-mediated cAMP inhibition. nih.govresearchgate.net
Conversely, PAMs like ZCZ011 enhance G protein signaling. ZCZ011 was found to significantly increase the efficacy of AEA-stimulated [³⁵S]GTPγS binding in mouse brain membranes. nih.gov More recent compounds, such as GAT229, have also been shown to potentiate CP55,940-induced G protein dissociation. mdpi.com Some modulators, termed "ago-PAMs," like ZCZ011 and GAT591, exhibit agonist activity on their own by inhibiting cAMP production, in addition to potentiating the effects of orthosteric agonists. frontiersin.orgnih.gov
| Allosteric Modulator | Orthosteric Agonist | Assay | Effect | Quantitative Data | Reference |
|---|---|---|---|---|---|
| Org27569 | CP55,940 | [³⁵S]GTPγS Binding | Inhibition of agonist efficacy | 0.1 μM Org27569 reduced Emax by 52.4%. | nih.gov |
| Org27569 | None | [³⁵S]GTPγS Binding | Inverse Agonism | Significantly decreased basal binding at 1 and 10 μM. | medchemexpress.com |
| Org27569 | Multiple | cAMP Inhibition | Blocks agonist-mediated cAMP inhibition | - | nih.govresearchgate.net |
| ZCZ011 | AEA | [³⁵S]GTPγS Binding | Potentiation of agonist efficacy | Significantly increased AEA efficacy. | nih.gov |
| GAT229 | CP55,940 | G Protein Dissociation | Potentiation of agonist efficacy | - | mdpi.com |
| CB1R Allosteric modulator 3 | None | cAMP Inhibition | Agonism | EC50 of 0.018 μM. | medchemexpress.com |
β-Arrestin Recruitment Modulation
Following agonist activation, G protein-coupled receptors (GPCRs) like CB1R recruit β-arrestin proteins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades. nih.govnih.gov Allosteric modulators can selectively target this pathway.
The NAM Cannabidiol (CBD) has been shown to reduce the recruitment of arrestin2 to CB1R in the presence of THC or 2-AG. nih.govnih.gov By diminishing arrestin2 recruitment, CBD treatment prevents the subsequent internalization of the receptor, effectively increasing the number of receptors at the cell surface. nih.gov Similarly, Org27569 also inhibits agonist-induced β-arrestin recruitment. nih.gov
In contrast, the PAM ZCZ011 enhances AEA-stimulated β-arrestin recruitment in cells expressing human CB1R. nih.gov Some newer ago-PAMs, like "CB1R Allosteric modulator 3," have also been shown to be potent agonists of the β-arrestin pathway on their own. medchemexpress.com This demonstrates that allosteric modulators can fine-tune the engagement of the β-arrestin machinery, which has significant implications for receptor regulation and signaling.
| Allosteric Modulator | Orthosteric Agonist | Effect | Key Finding | Reference |
|---|---|---|---|---|
| Cannabidiol (CBD) | THC & 2-AG | Inhibition | Reduced the rate and maximal efficacy of arrestin2 recruitment and prevented receptor internalization. | nih.govnih.gov |
| Org27569 | Agonists | Inhibition | Inhibits agonist-induced β-arrestin recruitment. | nih.gov |
| ZCZ011 | AEA | Enhancement | Caused a significant increase in AEA-stimulated β-arrestin recruitment. | nih.gov |
| CB1R Allosteric modulator 3 | None | Agonism | Acts as a direct agonist with an EC50 of 1.241 μM for β-Arrestin recruitment. | medchemexpress.com |
Functional Selectivity and Biased Agonism at CB1R
The ability of a ligand to preferentially activate one signaling pathway over another is known as functional selectivity or biased agonism. nih.gov Allosteric modulators are particularly adept at inducing biased signaling, as they stabilize unique receptor conformations that may favor coupling to specific downstream effectors. nih.gov
Org27569 is a prime example of a biased allosteric modulator. nih.gov While it acts as a NAM for G protein-dependent pathways (cAMP inhibition, GTPγS binding) and β-arrestin recruitment, it paradoxically acts as a PAM for agonist-induced phosphorylation of extracellular signal-regulated kinases (ERK), a downstream MAPK pathway. researchgate.netnih.gov Furthermore, Org27569 can act as an allosteric agonist on its own, stimulating ERK phosphorylation in a G protein-independent manner. nih.govnih.gov This pathway-selective modulation highlights the complexity of allosteric regulation and presents opportunities to design drugs that activate only therapeutically relevant pathways.
Other cannabinoid agonists also display biased signaling profiles. For example, anandamide (B1667382) and CP55,940 are biased toward cAMP inhibition over ERK phosphorylation, whereas 2-AG shows little preference. nih.govresearchgate.net The development of biased antagonists, such as MRI-1891, which is highly biased toward inhibiting β-arrestin-2 recruitment over G protein activation, further illustrates the therapeutic potential of this concept. nih.govacs.org Such a compound could potentially mitigate metabolic disorders linked to β-arrestin signaling without causing the central nervous system side effects associated with global CB1R blockade. nih.govacs.org
This pluridimensional nature of allosteric modulation allows for the fine-tuning of CB1R activity, offering a promising strategy to develop safer and more effective cannabinoid-based therapeutics. nih.govresearchgate.net
Probe Dependence in Allosteric Modulation of CB1R
A critical and complex feature of CB1R allosteric modulators is "probe dependence." nih.govunimi.it This phenomenon describes how the effect of an allosteric modulator can vary significantly depending on the specific orthosteric ligand (or "probe") with which it is paired. unimi.itresearchgate.net This means a single allosteric compound can act as a positive, negative, or neutral modulator of affinity or function depending on the agonist or antagonist bound to the orthosteric site. researchgate.net This characteristic highlights that the allosteric modulator does not simply have a single action but rather its effect is context-dependent, shaped by the unique conformational state induced by the orthosteric ligand.
The prototypical CB1R allosteric modulator, Org27569, provides a clear example of probe dependence. unimi.it Research has shown that Org27569's modulatory effects on ligand binding are not uniform across different orthosteric cannabinoids. For instance, while it was identified as a positive allosteric enhancer of binding for the agonist CP55,940, it has shown only small effects on the binding of endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.govunimi.it Furthermore, Org27569 displays strong negative cooperativity with the inverse agonist/antagonist SR141716A, significantly decreasing its binding, but shows nearly neutral cooperativity with other cannabinoid agonists. unimi.itresearchgate.net
This probe-dependent nature extends to functional activity. The allosteric effect of Org27569 on signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase 1/2 (pERK1/2), is also dependent on the orthosteric probe used. researchgate.net Studies have demonstrated that Org27569 can increase CP55,940-induced pERK1/2 activation while not affecting the response mediated by another agonist, WIN55,212-2. researchgate.net This probe and pathway specificity suggests that different orthosteric ligands stabilize distinct receptor conformations, which in turn are differentially recognized and modulated by the allosteric ligand. nih.gov A deeper understanding of probe dependence is essential for the rational design of allosteric modulators that can fine-tune specific signaling pathways of the CB1R. nih.govnih.gov
Table 1: Probe-Dependent Binding Cooperativity of Org27569 at the CB1 Receptor This table illustrates how the allosteric modulator Org27569 affects the binding of different orthosteric ligands (probes) to the CB1R, demonstrating the principle of probe dependence.
| Orthosteric Ligand (Probe) | Ligand Type | Effect of Org27569 on Binding | Cooperativity Type | Source |
|---|---|---|---|---|
| CP55,940 | Agonist | Enhances binding affinity | Positive | nih.govunimi.it |
| Anandamide (AEA) | Endocannabinoid Agonist | Slightly enhances binding | Weakly Positive / Neutral | unimi.it |
| 2-Arachidonoylglycerol (2-AG) | Endocannabinoid Agonist | Slightly enhances binding | Weakly Positive / Neutral | unimi.it |
| WIN55,212-2 | Agonist | Small effect on binding | Neutral | unimi.it |
Preclinical Pharmacological Profiling of Cb1r Allosteric Modulators
In Vitro Cellular Assays for Allosteric Activity
The in vitro characterization of CB1R Allosteric modulator 1 reveals a multifaceted interaction with the receptor, which is highly dependent on the specific assay and signaling pathway being investigated.
Radioligand binding assays are fundamental in characterizing the interaction of allosteric modulators with the CB1R. These assays measure how the modulator affects the binding of a radiolabeled orthosteric ligand (either an agonist or an antagonist/inverse agonist). For this compound, these studies reveal a paradoxical effect.
Instead of competing for the same binding site, the modulator binds to an allosteric site, inducing a conformational change in the receptor. This change significantly increases the binding of CB1R agonists like [³H]CP55,940. wikipedia.orgnih.govnih.gov This effect is known as positive cooperativity, meaning the modulator enhances the ability of the agonist to bind to the receptor. Conversely, the modulator has been shown to decrease the binding of CB1R inverse agonists, such as [³H]SR141716A. wikipedia.org This dual activity—positive modulation of agonist binding and negative modulation of inverse agonist binding—is a hallmark of this class of compounds. wikipedia.org Studies with PSNCBAM-1 have shown it can increase the binding of [³H]CP55,940 by over 50%. nih.gov
| Assay Type | Radioligand | Effect of Modulator | Reference |
| Agonist Binding | [³H]CP55,940 | Increased binding (Positive Cooperativity) | wikipedia.orgnih.govacs.org |
| Inverse Agonist Binding | [³H]SR141716A | Decreased binding (Negative Cooperativity) | wikipedia.org |
Calcium mobilization assays measure a receptor's ability to signal through G-protein pathways that lead to an increase in intracellular calcium levels, often via Gαq/11 coupling. Despite enhancing agonist binding, this compound demonstrates negative allosteric modulation in this functional context.
When evaluated in calcium mobilization assays, compounds like PSNCBAM-1 act as potent allosteric antagonists. probechem.com They dose-dependently reduce the maximum efficacy (Emax) of the orthosteric agonist CP55,940, confirming their character as NAMs of receptor function. acs.org For example, PSNCBAM-1 was shown to be an allosteric antagonist in Ca²+ assays with an IC50 value of 22.5 nM. probechem.com This finding highlights a critical aspect of these modulators: their positive effect on agonist binding does not translate to a positive effect on agonist-induced signaling.
One of the canonical signaling pathways for the CB1R is the Gαi/o-mediated inhibition of adenylyl cyclase, which results in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Assays measuring the modulation of this pathway are crucial for functional characterization.
In cAMP assays, this compound consistently behaves as an insurmountable antagonist. nih.govnih.gov When co-applied with a CB1R agonist, the modulator reduces the maximal inhibitory effect of the agonist on forskolin-stimulated cAMP production. nih.govnih.gov Schild analyses have confirmed this antagonism to be non-competitive, which is characteristic of an allosteric mechanism. nih.govnih.gov This functional antagonism stands in stark contrast to the positive modulation observed in radioligand binding assays.
| Functional Assay | Agonist | Effect of Modulator | Reference |
| cAMP Accumulation | CP55,940 | Insurmountable antagonism (Reduced Emax) | nih.govnih.gov |
| Calcium Mobilization | CP55,940 | Negative allosteric modulation (Reduced Emax) | acs.orgprobechem.com |
| Reporter Gene Assay | Various Agonists | Blockade of agonist-induced signal | nih.govnih.gov |
Reporter gene assays provide another method to assess the functional consequences of receptor activation by linking it to the transcription of a reporter gene (e.g., luciferase). These assays can integrate receptor signaling over time. The prototypical modulator PSNCBAM-1 was first identified using a CB1 yeast reporter assay. nih.gov In this system, it effectively blocked the functional response induced by a range of agonists, including CP55,940, WIN55212-2, anandamide (B1667382), and 2-arachidonoyl glycerol (B35011) (2-AG). nih.govnih.gov This demonstrates that the modulator's antagonistic properties extend to downstream nuclear responses mediated by the receptor.
CB1R activation modulates neuronal excitability by regulating ion channels, primarily by activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. While these are critical aspects of CB1R function, specific electrophysiological data detailing the effects of prototypical modulators like Org27569 and PSNCBAM-1 on these currents are not extensively documented in the primary literature. Although one study noted that Org27569 can act as a NAM in a neuronal model of endocannabinoid synaptic transmission, detailed characterization across different ion channels remains an area for further investigation. nih.gov
Discovery and Development Strategies for Cb1r Allosteric Modulators
High-Throughput Screening (HTS) Approaches
High-Throughput Screening (HTS) is a foundational strategy in drug discovery that allows for the rapid testing of large, diverse chemical libraries to identify "hits"—compounds that interact with a biological target. ox.ac.uk For GPCRs like the CB1R, identifying allosteric modulators through HTS presents unique challenges compared to finding simple agonists or antagonists. nih.gov
The screening process must be designed to detect compounds that have no effect on their own but can enhance (Positive Allosteric Modulators, or PAMs) or diminish (Negative Allosteric Modulators, or NAMs) the effect of a known orthosteric ligand. researchgate.net This is often accomplished using cell-based functional assays that measure downstream signaling events, such as changes in intracellular calcium levels, cAMP production, or β-arrestin recruitment. nih.govresearchgate.net
A common HTS format for this purpose is the "triple-add" assay:
Cells expressing the CB1R are first treated with the library compound alone to identify any direct agonists or antagonists.
An orthosteric agonist (like CP55,940) is then added at a sub-maximal concentration (e.g., EC20). A PAM would amplify the agonist's signal, while a NAM would not cause a significant change at this stage.
Finally, a high concentration of the orthosteric agonist is added. A NAM would be identified by its ability to inhibit this maximal response. researchgate.net
While powerful, HTS for allosteric modulators requires robust and sensitive assays to distinguish the nuanced effects of modulation from experimental noise. nih.govresearchgate.net The large number of compounds screened inevitably produces a certain percentage of "active hits," which must then undergo more detailed secondary screening and validation to confirm their allosteric mechanism and eliminate false positives. ox.ac.uk
Rational Design and Lead Optimization
Following initial hit identification, rational design and lead optimization strategies are employed to improve the potency, selectivity, and drug-like properties of candidate molecules. This process is heavily reliant on understanding the structure-activity relationships (SAR) and the physical architecture of the receptor.
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional HTS. nih.gov Instead of screening large, complex molecules, FBDD involves screening libraries of very small, low-molecular-weight compounds, or "fragments." youtube.com These fragments typically bind to the target with low affinity, but their binding is more efficient in terms of ligand efficiency (binding energy per atom). youtube.com
The key steps in an FBDD campaign for CB1R allosteric modulators include:
Fragment Screening: A library of a few thousand fragments is screened for binding to the CB1R, often using biophysical techniques like nuclear magnetic resonance (NMR) or X-ray crystallography. youtube.com
Hit Validation: Weakly binding fragments are validated and their binding mode is characterized.
Fragment Evolution: Once a fragment hit is confirmed, medicinal chemists use structure-guided methods to "grow" the fragment, adding functional groups to increase interactions with the binding pocket and improve potency. Alternatively, two or more fragments that bind to adjacent sites can be linked together to create a more potent lead compound. youtube.com
This approach allows for a more efficient exploration of chemical space and can lead to novel lead compounds that might not be identified through HTS. nih.gov
The successful crystallization of the CB1R in both active and inactive states has been a landmark achievement, providing an unprecedented opportunity for structure-based drug design. nih.govpnas.org With a high-resolution 3D structure, researchers can visualize the precise location of allosteric binding sites and the key amino acid residues that constitute them. nih.gov
Computational methods are central to this approach:
Molecular Docking: Scientists can computationally "dock" virtual libraries of compounds into the known allosteric pocket to predict their binding affinity and orientation. This helps prioritize which compounds to synthesize and test. nih.govnih.gov
Molecular Dynamics (MD) Simulations: These simulations model the dynamic movements of the receptor and the ligand over time, providing insights into the stability of the interaction and how the allosteric modulator might influence the receptor's conformational changes. nih.gov
A prominent example of this strategy is the development of hybrid molecules based on two well-characterized CB1R NAMs, Org27569 and PSNCBAM-1. nih.govnih.gov By observing that both compounds were predicted to occupy the same allosteric binding pocket between transmembrane helices TM2 and TM4, researchers designed a new scaffold that merged the key structural features of both, leading to the creation of novel and potent hybrid modulators. nih.govnih.gov This approach relies on identifying critical interactions, such as salt bridges or hydrogen bonds, that stabilize the ligand in the binding site. nih.gov
Chemical Probes for Allosteric Site Characterization
To fully leverage structure-based design, a detailed map of the allosteric binding domains is required. nih.gov Chemical probes are specially designed molecules that serve as tools to explore the architecture and function of these sites. frontiersin.org An ideal probe binds with high affinity and specificity, and can be used to label the binding site.
A leading example is GAT100 , a novel and potent covalent NAM. acs.orgnih.gov GAT100 was rationally designed based on the structures of earlier modulators like Org27569 and PSNCBAM-1. nih.gov Its key feature is an isothiocyanate group, which acts as an electrophilic "warhead" that forms a permanent, covalent bond with a specific amino acid residue (likely a cysteine) within the allosteric pocket. acs.orgnih.gov
The utility of a covalent probe like GAT100 is manifold:
It provides definitive proof of a binding interaction.
By irreversibly binding, it allows researchers to isolate and analyze the specific receptor region that forms the allosteric pocket. acs.org
It serves as a valuable research tool to study the functional consequences of occupying the allosteric site without the complication of the ligand dissociating. nih.govnih.gov
The development of such probes is critical for validating computational models and providing the structural information necessary to engineer the next generation of more refined allosteric modulators. nih.gov
Role of Endogenous Compounds as Prototypes for Allosteric Modulation (e.g., Lipoxin A4, Pregnenolone (B344588), Cannabidiol)
The body's own molecules (endogenous compounds) can provide powerful templates and insights for drug discovery. Several endogenous or naturally occurring compounds have been identified as allosteric modulators of the CB1R, revealing natural mechanisms for regulating cannabinoid signaling. nih.gov
Lipoxin A4: This lipid mediator, known for its anti-inflammatory properties, was identified as an endogenous positive allosteric modulator (PAM) of the CB1R. nih.govnih.gov Studies showed that Lipoxin A4 could enhance the binding affinity of the endocannabinoid anandamide (B1667382) and potentiate its effects. nih.gov The discovery of an endogenous enhancer suggests that the body has a natural mechanism to amplify CB1R signaling when needed, providing a therapeutic rationale for developing PAMs. nih.govnih.gov However, it is worth noting that some conflicting data exists, with one study in a neuronal model suggesting it may act as a NAM, highlighting the complexity and context-dependency of allosteric effects. nih.govnih.gov
Pregnenolone: This neurosteroid was surprisingly found to function as a signaling-specific negative allosteric modulator (NAM) of the CB1R. nih.govupf.edu Research revealed that activation of the CB1R by THC leads to an increase in the brain's synthesis of pregnenolone. upf.edumedicinalgenomics.com This newly synthesized pregnenolone then binds to an allosteric site on the CB1R, diminishing its signaling and counteracting the effects of THC. upf.edumedicinalgenomics.com This represents a previously unknown negative feedback loop that protects the brain from overstimulation by cannabinoids. upf.edu Pregnenolone's mechanism as a signal-specific inhibitor provides a unique prototype for developing drugs that can selectively block certain downstream effects of CB1R activation. nih.govresearchgate.net
Cannabidiol (B1668261) (CBD): A major non-intoxicating phytocannabinoid from the cannabis plant, CBD has been characterized as a non-competitive negative allosteric modulator of the CB1R. nih.govnih.gov Unlike a direct antagonist, CBD does not simply block the receptor. Instead, it binds to a distinct allosteric site, which induces a conformational change in the receptor that reduces the potency and efficacy of orthosteric agonists like THC and 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.govyoutube.com This allosteric action may explain how CBD can mitigate some of the undesirable effects of THC, such as anxiety. mdpi.comyoutube.com
Data Tables
Table 1: Endogenous and Natural Prototypes for CB1R Allosteric Modulation
| Compound | Type of Modulator | Key Research Findings | Citations |
|---|---|---|---|
| Lipoxin A4 | Positive Allosteric Modulator (PAM) | An endogenous anti-inflammatory lipid that enhances the binding affinity and effects of the endocannabinoid anandamide at the CB1R. | nih.govnih.gov |
| Pregnenolone | Negative Allosteric Modulator (NAM) | An endogenous neurosteroid that acts as a signal-specific inhibitor of the CB1R, forming a negative feedback loop to counteract overactivation by agonists like THC. | nih.govupf.edumedicinalgenomics.comresearchgate.net |
| Cannabidiol (CBD) | Negative Allosteric Modulator (NAM) | A non-intoxicating phytocannabinoid that reduces the efficacy and potency of orthosteric agonists (e.g., THC, 2-AG) by binding to a distinct allosteric site. | nih.govnih.govyoutube.com |
Table 2: Compound Names Mentioned in Article
| Compound Name | Abbreviation / Other Names |
|---|---|
| 2-arachidonoylglycerol | 2-AG |
| Anandamide | AEA |
| Cannabidiol | CBD |
| CP55,940 | |
| GAT100 | |
| Lipoxin A4 | |
| Org27569 | |
| Pregnenolone | |
| PSNCBAM-1 |
Future Directions in Cb1r Allosteric Modulator Research
Exploration of Novel Allosteric Binding Pockets and Mechanisms
A primary frontier in CB1R research is the identification and characterization of new allosteric binding sites. The discovery of these sites is crucial for structure-based drug design, which can lead to the development of modulators with improved specificity and efficacy. nih.gov
Recent research has employed a combination of in-silico molecular modeling and site-directed mutagenesis to uncover putative allosteric binding pockets. mdpi.com Computational methods have identified several potential sites, some of which interestingly overlap with previously identified cholesterol-binding sites on the receptor. mdpi.com This suggests a potential interplay between membrane cholesterol and allosteric modulation of CB1R that warrants further investigation. mdpi.com
Crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in visualizing these binding sites. For instance, the structure of CB1R in complex with the positive allosteric modulator (PAM) ZCZ011 revealed a binding site located on the receptor's transmembrane (TM) surface, specifically involving TM2, TM3, and TM4. researchgate.net This structural insight helps explain how the modulator can influence receptor conformation and function from a distance. researchgate.net Mutagenesis studies have confirmed the importance of specific amino acid residues within these newly identified pockets. For example, mutations at residues like F191 and I169 were found to abolish the activity of certain PAMs, confirming the functional relevance of the computationally and crystallographically identified sites. mdpi.com
The mechanism of allosteric modulation is also an area of intense study. Research suggests that allosteric modulators can induce distinct conformational changes in the receptor. nih.gov The binding of a modulator like ZCZ011 is thought to promote a rearrangement of TM2, which in turn favors an active receptor conformation. researchgate.net Conversely, a negative allosteric modulator (NAM) binding to a similar area may impede this rearrangement, thus inhibiting receptor activation. researchgate.net Understanding these precise conformational shifts is key to designing modulators that can selectively stabilize desired receptor states.
Development of CB1R Allosteric Modulators with Enhanced Functional Selectivity
A major goal in modern pharmacology is the development of "biased" ligands or modulators that exhibit functional selectivity. This refers to the ability of a compound to preferentially activate one downstream signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). nih.gov This approach holds immense therapeutic potential, as it could allow for the separation of a drug's desired therapeutic effects from its unwanted side effects. nih.gov
Allosteric modulation is a powerful tool for achieving functional selectivity at the CB1R. nih.gov Because allosteric modulators fine-tune the receptor's response to an orthosteric ligand, they can introduce a bias that the orthosteric ligand alone does not possess. For example, the prototypical allosteric modulator Org27569 acts as a positive allosteric modulator of agonist binding but a negative allosteric modulator of the same agonist's efficacy in mediating G protein signaling (cAMP inhibition). nih.gov This demonstrates a complex, multi-dimensional modulation that can be harnessed for therapeutic benefit.
Future research aims to design modulators with even more refined functional selectivity. The development of such compounds requires a deep understanding of how specific ligand-receptor interactions translate into the stabilization of distinct, signaling-competent receptor conformations. By targeting unique allosteric sites, it may be possible to develop modulators that, for instance, enhance G protein signaling (potentially for pain relief) while simultaneously avoiding the recruitment of β-arrestin, which is often associated with receptor desensitization and tolerance. frontiersin.org
Table 1: Examples of CB1R Allosteric Modulators and their Functional Effects
| Compound | Type of Modulator | Key Research Finding |
|---|---|---|
| Org27569 | NAM | A prototypical modulator that enhances agonist binding affinity while simultaneously inhibiting agonist-induced G protein signaling. nih.govnih.gov |
| PSNCBAM-1 | NAM | A urea-based modulator with a pharmacological profile similar to Org27569; shown to reduce food intake in animal models. nih.gov |
| ZCZ011 | PAM / Ago-PAM | A PAM that enhances agonist activity and can also act as a partial agonist on its own. mdpi.comresearchgate.net Its binding site is crucial for allosteric agonism. mdpi.com |
| Cannabidiol (B1668261) (CBD) | NAM | Acts as a non-competitive negative allosteric modulator in the presence of agonists like Δ9-THC and 2-AG. nih.gov Recent studies suggest it may interact with both allosteric and orthosteric sites. researchgate.netnih.gov |
| Lipoxin A4 | PAM / NAM | An endogenous fatty acid derivative with conflicting reports, described as both a PAM that enhances anandamide (B1667382) activity and as a NAM. nih.govnih.gov |
| Pregnenolone (B344588) | NAM | An endogenous steroid hormone identified as an allosteric inhibitor of CB1R, shown to decrease Δ9-THC-induced signaling. nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
Strategies for Improving Allosteric Modulator Pharmacological Profiles
While several CB1R allosteric modulators have been identified, many early-generation compounds face challenges that limit their therapeutic potential. nih.gov A key focus of future research is to overcome these hurdles by improving their pharmacological properties. Current challenges include:
Mixed Activity: Many existing modulators exhibit complex pharmacology, such as being both an allosteric modulator and a direct agonist or inverse agonist (a property known as "ago-allosterism" or possessing "protean agonism"). nih.gov Efforts are underway to identify "pure" allosteric modulators that are free of intrinsic efficacy, which may offer a better safety profile. nih.gov
Poor Pharmacokinetics: Issues such as low potency, poor aqueous solubility, and rapid metabolic breakdown have hampered the in vivo application of many promising modulators. mdpi.com
Probe Dependence: The effect of an allosteric modulator can vary significantly depending on the orthosteric ligand it is paired with. This "probe dependence" complicates the prediction of in vivo effects where the receptor is activated by multiple endogenous cannabinoids. nih.gov
To address these issues, researchers are employing structure-activity relationship (SAR) studies to systematically modify the chemical scaffolds of known modulators. nih.gov For example, SAR studies on diarylureas, the class to which PSNCBAM-1 belongs, have shown that specific chemical substitutions can significantly alter the activity and efficacy of these compounds. nih.gov The goal is to develop potent and efficacious NAMs that are devoid of inverse agonism and possess drug-like physicochemical properties. nih.gov Similarly, for PAMs, the aim is to enhance potency and metabolic stability while ensuring they remain silent in the absence of an orthosteric ligand to maintain the temporal and spatial precision of endocannabinoid signaling. mdpi.commdpi.com
Integration of Advanced Biophysical Techniques for Real-Time Allosteric Modulation Characterization
The intricate nature of allosteric modulation requires sophisticated tools to study it in real-time. The integration of advanced biophysical techniques is revolutionizing our ability to characterize the interactions between allosteric modulators and the CB1R. nih.gov
X-ray crystallography and Cryo-EM have provided static, high-resolution snapshots of the CB1R, revealing the structural basis for allosteric binding. nih.govresearchgate.net These structures are invaluable for computational modeling and structure-based drug design. nih.gov
Computational Modeling and Molecular Dynamics (MD) Simulations allow researchers to observe the dynamic nature of receptor-ligand interactions. nih.govresearchgate.net These simulations can predict how a modulator might alter the conformational landscape of the receptor, providing insights into the mechanisms of functional selectivity and biased signaling. researchgate.net
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions in real-time. Recently, researchers have developed the first allosteric fluoroprobe for CB1R. researchgate.netnih.gov This tool allows for a FRET-based assay that can directly measure the binding of allosteric modulators without the confounding presence of an orthosteric ligand. researchgate.netnih.gov This technology is a significant step forward, enabling the clear differentiation between allosteric and orthosteric ligands and a more precise profiling of their individual binding properties. researchgate.net
These advanced techniques, used in combination, provide a holistic view of allosteric modulation, from the atomic details of the binding pocket to the dynamic conformational changes that drive receptor signaling. nih.govresearchgate.net This comprehensive understanding is essential for the rational design of the next generation of CB1R allosteric modulators with finely tuned and therapeutically beneficial profiles.
Q & A
Q. How to integrate pharmacological data from diverse CB1R allosteric modulators into a unified discovery pipeline?
- Develop a multi-parametric scoring system combining metrics like cooperativity (α), bias factors (ΔΔlog(τ/KA)), and therapeutic index (e.g., CNS side effect profiles) .
- Curate a structure-activity database linking chemical motifs to functional outcomes (e.g., Org27569 analogs vs. diarylurea derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
